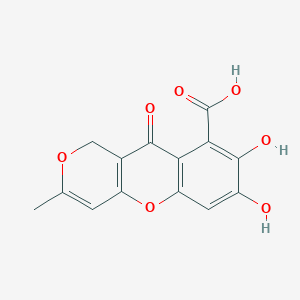

Anhydrofulvic acid

Description

structure in first source

Structure

3D Structure

Properties

Molecular Formula |

C14H10O7 |

|---|---|

Molecular Weight |

290.22 g/mol |

IUPAC Name |

7,8-dihydroxy-3-methyl-10-oxo-1H-pyrano[4,3-b]chromene-9-carboxylic acid |

InChI |

InChI=1S/C14H10O7/c1-5-2-8-6(4-20-5)12(16)10-9(21-8)3-7(15)13(17)11(10)14(18)19/h2-3,15,17H,4H2,1H3,(H,18,19) |

InChI Key |

QECRRBWJXIZNNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CO1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O |

Synonyms |

anhydrofulvic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Purification of Anhydrofulvic Acid

A Note on Terminology: The term "anhydrofulvic acid" is not commonly used in scientific literature to describe a distinct, separate compound from fulvic acid. It most likely refers to the final, highly purified, and dried (anhydrous) form of fulvic acid, which is the result of the extensive isolation and purification processes detailed in this guide. Therefore, this document focuses on the methodologies to obtain high-purity fulvic acid suitable for research and development.

Fulvic acid is a principal component of humic substances, which are the organic constituents of soil, peat, and other natural sources.[1] It is produced through the microbial degradation of plant and animal matter.[2] Due to its complex and heterogeneous nature, obtaining pure fulvic acid is a meticulous process involving several stages of extraction, fractionation, and purification.

Extraction of Crude Fulvic Acid

The initial step involves extracting humic substances from the raw material. The most common method is alkaline extraction.[3]

Experimental Protocol: Alkaline Extraction (Adapted from the International Humic Substance Society - IHSS Method) [4]

-

Sample Preparation: Air-dry the source material (e.g., soil, peat) and sieve it to pass a 2-mm sieve.

-

Acid Pre-treatment: Equilibrate the sample to a pH between 1.0 and 2.0 with 1 M HCl. Adjust the liquid-to-solid ratio to 10:1 (mL/g). Shake the suspension for 1 hour.

-

Separation of FA Extract 1: Separate the supernatant by decantation or low-speed centrifugation. This supernatant is designated as "FA Extract 1" and is saved for later purification.

-

Alkaline Extraction: Neutralize the solid residue to pH 7.0 with 1 M NaOH. Add 0.1 M NaOH under a nitrogen atmosphere to achieve a final extractant-to-soil ratio of 10:1.

-

Extraction: Shake the suspension intermittently for a minimum of 4 hours under a nitrogen atmosphere. Allow the suspension to settle overnight.

-

Separation of Humic and Fulvic Acids: Collect the supernatant by decantation or centrifugation. Acidify the supernatant to pH 1.0 with 6 M HCl while stirring constantly. Let the suspension stand for 12 to 16 hours.

-

Fractionation: Centrifuge to separate the precipitated humic acid from the supernatant, which contains the fulvic acid ("FA Extract 2").

Purification of Fulvic Acid

The crude fulvic acid extracts contain various impurities, including salts, minerals, and co-extracted hydrophilic organic molecules.[5] Purification is crucial to obtain a product suitable for scientific research. Adsorption chromatography using a hydrophobic resin like XAD-8 is a standard and effective method.

Experimental Protocol: Purification using XAD-8 Resin (IHSS Method)

-

Column Preparation: Prepare a column with XAD-8 resin. The volume of resin depends on the amount of initial sample.

-

Loading FA Extract 1: Pass "FA Extract 1" through the XAD-8 column at a flow rate of approximately 15 bed volumes per hour. The fulvic acid will be adsorbed onto the resin.

-

Washing: Discard the effluent and rinse the column with 0.65 column volumes of distilled water to remove salts and other non-adsorbed impurities.

-

Elution: Back-elute the adsorbed fulvic acid from the column using 1 column volume of 0.1 M NaOH, followed by 2 to 3 column volumes of distilled water.

-

Acidification: Immediately acidify the eluate to pH 1.0 with 6 M HCl.

-

Processing FA Extract 2: Pass "FA Extract 2" through a separate XAD-8 column (using 1 mL of resin per gram of the initial dry sample).

-

Combine and Purify: The eluted fulvic acid fractions can be further purified to reduce ash content.

Alternative and Further Purification Steps:

-

Dialysis: While less satisfactory for fulvic acid due to its smaller molecular size, dialysis against dilute HCl followed by distilled water can be used to remove salts if resin is unavailable.

-

Hydrofluoric Acid (HF) Treatment: To reduce ash content (silicates), a treatment with a dilute HCl/HF solution can be employed. This should be done with extreme caution in appropriate plastic containers due to the hazardous nature of HF.

-

Filtration: Techniques like ultrafiltration and micro-filtration can be used to remove contaminants and toxins.

-

Precipitation: A method involving pH adjustment to a weakly acidic to neutral range (4 to 7) can precipitate fulvic acids, especially in the presence of aluminum ions.

Quantitative Data on Fulvic Acid Purification

The efficiency of the purification process can be assessed by various parameters, which are summarized in the table below.

| Parameter | Method | Source Material | Value | Reference |

| Recovery of Fulvic Acid | Precipitation at pH 5.0 | Andisol | 86% (dissolved total organic carbon basis) | |

| Precipitation at pH 5.0 | Andisol | 97% (absorbance basis, 400 nm) | ||

| Adsorption on XAD-8 resin | Andisol | 14% (dissolved total organic carbon basis) | ||

| Adsorption on XAD-8 resin | Andisol | 28% (absorbance basis, 400 nm) | ||

| Ash Content | HCl/HF Treatment | Soil | < 1% | |

| Centrifugation, pressure filtration, dialysis, resin exchange, and freeze-drying | Soils and sediments | < 0.22% |

Experimental Workflow and Diagrams

The overall workflow for the isolation and purification of fulvic acid can be visualized as a series of sequential steps.

References

- 1. health.clevelandclinic.org [health.clevelandclinic.org]

- 2. quora.com [quora.com]

- 3. Extraction of Fulvic Acid from Lignite and Characterization of Its Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. humic-substances.org [humic-substances.org]

- 5. Fulvic Acid: Benefits, Safety, Side Effects, and Dosage [healthline.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Anhydrofulvic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of anhydrofulvic acid, a derivative of fulvic acid, with a focus on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Fulvic acids are a class of organic acids naturally occurring in soil, sediment, and aquatic environments, and their derivatives are of interest for their potential biological activities. This document outlines the key spectroscopic features, experimental protocols, and data interpretation relevant to the structural elucidation of these complex molecules.

Introduction to this compound

This compound is structurally related to fulvic acid, a component of humic substances. Humic substances are complex mixtures of organic compounds formed by the decomposition of plant and animal residues. Fulvic acids, and by extension their anhydro- derivatives, are characterized by a diverse range of functional groups, including carboxylic acids, phenolic hydroxyls, ketones, and aliphatic chains. Spectroscopic techniques like NMR and FT-IR are indispensable for characterizing these complex structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of organic molecules. For a complex mixture like fulvic acid, NMR provides insights into the relative abundance of different types of protons and carbons.

Proton NMR (¹H NMR) provides information about the different chemical environments of hydrogen atoms in a molecule. The ¹H NMR spectrum of fulvic acid is typically broad due to the molecular complexity.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Fulvic Acid

| Chemical Shift (δ) ppm | Assignment of Protons |

| 0.5 - 1.9 | Aliphatic protons (CH, CH₂, CH₃) |

| 1.9 - 3.0 | Protons adjacent to carbonyl groups or aromatic rings |

| 3.0 - 4.5 | Protons on carbons bonded to oxygen (e.g., carbohydrates, ethers) |

| 6.0 - 8.0 | Aromatic and heteroaromatic protons |

Note: The specific chemical shifts can vary depending on the solvent and the specific structure of the fulvic acid sample.[1][2]

Carbon-13 NMR (¹³C NMR) provides information on the different types of carbon atoms present in the molecule.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Fulvic Acid

| Chemical Shift (δ) ppm | Assignment of Carbons |

| 0 - 50 | Alkyl-C |

| 50 - 90 | O-alkyl-C (e.g., carbohydrates, ethers) |

| 90 - 130 | Vinyl-C |

| 110 - 165 | Aromatic-C |

| 165 - 190 | Carboxyl-C |

Source: Adapted from published data on fulvic acid analysis.[1]

A generalized protocol for the NMR analysis of a fulvic acid sample is as follows:

-

Sample Preparation :

-

Dissolve approximately 20-80 mg of the freeze-dried fulvic acid sample in 0.5 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated sodium hydroxide (NaOD).[2] The choice of solvent is critical and can influence the observed chemical shifts.[3]

-

For improved spectral resolution, the sample may be pre-treated to remove paramagnetic impurities.

-

-

Instrument Parameters :

-

Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, techniques like inverse-gated decoupling can be employed to obtain quantitative information.

-

-

Data Processing :

-

Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Perform Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using an internal or external standard (e.g., TMS or a known solvent peak).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The FT-IR spectrum of fulvic acid shows several characteristic absorption bands corresponding to its various functional groups.

Table 3: Key FT-IR Absorption Bands for Fulvic Acid

| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |

| 3400 - 3300 | O-H and N-H stretching (from alcohols, phenols, carboxylic acids, and amides) |

| 2937 | Aliphatic C-H stretching |

| 1720 | C=O stretching of carboxyl groups |

| 1660 - 1650 | Aromatic C=C stretching, H-bonded C=O, Amide I |

| 1544 - 1516 | Amide II |

| 1420 - 1400 | O-H bending and C-O stretching of phenolic OH |

| ~1240 | C-O stretching of carboxylic acids and phenols, C-N stretching |

| 1080 - 1040 | C-O stretching of polysaccharides |

Source: Based on typical FT-IR spectra of fulvic acid.

The following is a general procedure for obtaining an FT-IR spectrum of a solid fulvic acid sample:

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly dry both the fulvic acid sample and potassium bromide (KBr) powder to remove any water, which has strong IR absorption bands.

-

Mix approximately 2 mg of the fulvic acid sample with 100 mg of KBr in an agate mortar and pestle.

-

Press the mixture in a pellet die under high pressure (e.g., 10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis :

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Logical Workflow for Spectroscopic Analysis

The structural characterization of this compound involves a systematic workflow combining both NMR and FT-IR spectroscopy.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound, primarily through NMR and FT-IR techniques, is essential for its structural characterization. This guide provides the fundamental data and methodologies required for researchers in natural product chemistry and drug development to investigate these complex molecules. The combination of ¹H and ¹³C NMR with FT-IR spectroscopy allows for a detailed understanding of the aliphatic, aromatic, and functional group composition, which is crucial for determining the structure-activity relationships of this compound and its derivatives.

References

- 1. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources, Occurrence, and Isolation of Fulvic Acid

Introduction

This technical guide provides a comprehensive overview of the natural sources, occurrence, and isolation of fulvic acid. Initial research for "anhydrofulvic acid" yielded limited specific information, suggesting it is not a commonly documented, naturally occurring compound. It is likely a derivative of fulvic acid, a major component of humic substances. Therefore, this guide will focus on fulvic acid, providing a detailed framework for researchers, scientists, and drug development professionals interested in this widely studied and naturally abundant organic acid.

Fulvic acid is a class of natural organic acids that are components of humus, the organic fraction of soil, peat, and coal.[1] It is distinguished from humic acid by its solubility in both acidic and alkaline solutions.[2] Fulvic acids are known for their low molecular weight and high oxygen content compared to other humic substances.[3] These characteristics contribute to their high biological activity and ability to chelate metal ions.[4]

Natural Sources and Occurrence

Fulvic acid is ubiquitously present in the environment as a product of microbial decomposition of plant and animal matter.[4] Its concentration and composition can vary significantly depending on the source material and environmental conditions.

Key Natural Sources:

-

Soil: Soil is a primary reservoir of fulvic acid, where it plays a crucial role in soil fertility, nutrient transport, and detoxification.

-

Peat: Peat bogs are rich sources of humic substances, including fulvic acid. The specific composition of peat-derived fulvic acid can vary depending on the dominant plant species that formed the peat.

-

Lignite and Coal: Low-rank coals like lignite are significant sources of fulvic acid.

-

Aquatic Environments: Dissolved organic matter in rivers, lakes, and oceans contains a substantial proportion of fulvic acid.

Table 1: Occurrence of Fulvic Acid in Various Natural Sources

| Natural Source | Typical Concentration/Content | Notes |

| Soil | Highly variable, from trace amounts to several grams per kilogram of soil. | Concentration is influenced by soil type, organic matter content, climate, and agricultural practices. |

| Peat | Can constitute a significant fraction of the total organic matter. | Yields can be as high as 1% of the dry weight. |

| Lignite | Variable, depending on the coal rank and origin. | Extraction from lignite can be achieved using oxidative methods. |

| Aquatic Systems | Measured as part of Dissolved Organic Carbon (DOC), with concentrations ranging from <1 to >50 mg/L. | Aquatic fulvic acids can influence water chemistry and the bioavailability of metals. |

Experimental Protocols: Isolation of Fulvic Acid from Soil

The following protocol is based on the method developed by the International Humic Substances Society (IHSS), which is a widely accepted standard for the extraction of humic and fulvic acids from soil.

Materials:

-

Sieved soil sample (passed through a 2-mm sieve)

-

1 M HCl

-

0.1 M HCl

-

1 M NaOH

-

0.1 M NaOH

-

6 M HCl

-

XAD-8 resin (or dialysis tubing as an alternative)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Shaker

-

Filtration apparatus

Procedure:

-

Acid Pre-treatment:

-

Equilibrate the soil sample to a pH between 1.0 and 2.0 by adding 1 M HCl.

-

Adjust the volume with 0.1 M HCl to achieve a liquid-to-solid ratio of 10:1 (v/w).

-

Shake the suspension for 1 hour at room temperature.

-

Separate the supernatant (Fulvic Acid Extract 1) by centrifugation or decantation.

-

-

Alkaline Extraction:

-

Neutralize the solid residue from the previous step to pH 7.0 with 1 M NaOH.

-

Add 0.1 M NaOH to achieve a 10:1 liquid-to-solid ratio.

-

Shake the suspension for at least 4 hours under an inert atmosphere (e.g., N2).

-

Allow the suspension to settle overnight and then collect the supernatant by centrifugation.

-

-

Separation of Humic and Fulvic Acids:

-

Acidify the alkaline extract to pH 1.0 with 6 M HCl while stirring continuously.

-

Allow the precipitate (humic acid) to settle for 12-16 hours.

-

Separate the supernatant (Fulvic Acid Extract 2) from the humic acid precipitate by centrifugation.

-

-

Purification of Fulvic Acid:

-

Combine Fulvic Acid Extract 1 and Fulvic Acid Extract 2.

-

Pass the combined supernatant through a column packed with XAD-8 resin. The fulvic acid will be adsorbed onto the resin.

-

Wash the column with deionized water to remove co-extracted hydrophilic impurities.

-

Elute the fulvic acid from the resin using 0.1 M NaOH.

-

Immediately acidify the eluate to pH 1.0 with 6 M HCl.

-

-

Desalting and Concentration:

-

The purified fulvic acid solution can be desalted and concentrated using dialysis or reverse osmosis.

-

Finally, the purified fulvic acid can be freeze-dried for long-term storage and analysis.

-

Visualizations

Below is a diagram illustrating the experimental workflow for the isolation of fulvic acid from a soil sample.

Caption: Workflow for the isolation of fulvic acid from soil.

This guide provides a foundational understanding of fulvic acid for researchers and professionals. The provided protocol and workflow offer a standardized approach to its isolation, enabling further investigation into its chemical properties and potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to the Core Structural Differences Between Anhydrofulvic Acid and Fulvic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvic acid, a principal component of humic substances, is a complex mixture of naturally occurring organic acids. Its intricate structure and diverse functional groups endow it with significant biological activity, making it a subject of interest in soil science, environmental remediation, and, increasingly, in human health and drug development. Anhydrofulvic acid, as its name suggests, represents a dehydrated form of fulvic acid. While the term "fulvic acid" pertains to a heterogeneous assortment of molecules, "this compound" is not a commonly characterized substance in scientific literature, and its study is often limited to specific, dehydrated derivatives of fulvic acid molecules rather than the complex mixture as a whole.

This technical guide provides a detailed exploration of the structural disparities between fulvic acid and its theoretical dehydrated counterpart, this compound. The information presented herein is a synthesis of established knowledge on fulvic acid and inferences on the structure of this compound based on fundamental chemical principles of anhydride formation. This document aims to provide a foundational understanding for researchers and professionals in drug development and related scientific fields.

Core Structural Differences: A Comparative Overview

The primary structural distinction between fulvic acid and this compound lies in the presence of an acid anhydride functional group in the latter, formed through the intramolecular or intermolecular dehydration of carboxylic acid moieties abundant in fulvic acid. This fundamental change has significant implications for the molecule's chemical properties and potential biological activity.

Chemical Formula and Molecular Weight

Fulvic acid does not have a single definitive chemical formula due to its nature as a complex mixture. However, a representative molecular formula for a specific fungal-derived fulvic acid is C14H12O8.[1][2][3][4] The corresponding this compound, derived from this specific molecule, would have the chemical formula C14H10O7, indicating the loss of one water molecule.[5]

For the more complex fulvic acid mixtures found in soil and water, an average chemical formula of C135H182O95N5S2 has been proposed. The formation of anhydro derivatives within this complex mixture would lead to a reduction in the hydrogen and oxygen content, with a corresponding decrease in molecular weight for each anhydride linkage formed. The molecular weight of fulvic acids typically ranges from 1,000 to 10,000 Da.

Functional Groups

The key difference in functional groups is the presence of the acid anhydride group (-C(O)O(O)C-) in this compound, which replaces two carboxylic acid groups (-COOH) from the parent fulvic acid molecule(s). This transformation significantly reduces the number of acidic protons and alters the molecule's polarity and reactivity.

Quantitative Data Summary

The following tables summarize the key quantitative differences between fulvic acid and the inferred properties of this compound. It is critical to note that the data for this compound is largely theoretical due to the limited availability of direct experimental characterization.

Table 1: Elemental Composition and Molecular Formula

| Property | Fulvic Acid (Representative) | This compound (Inferred) | Reference(s) |

| Molecular Formula | C14H12O8 (specific metabolite) | C14H10O7 | |

| Average Formula | C135H182O95N5S2 | Variable (reduced H and O) | |

| Carbon (%) | 45-60 | Higher than corresponding FA | |

| Oxygen (%) | 25-45 | Lower than corresponding FA | |

| Hydrogen (%) | 4-7 | Lower than corresponding FA |

Table 2: Functional Group Abundance

| Functional Group | Fulvic Acid | This compound (Inferred) | Reference(s) |

| Carboxylic Acid (-COOH) | High | Reduced | |

| Acid Anhydride (-C(O)O(O)C-) | Absent | Present | - |

| Phenolic Hydroxyl (-OH) | Present | Present (largely unaffected) | |

| Alcoholic Hydroxyl (-OH) | Present | Present (may be involved in some intramolecular reactions) |

Experimental Protocols

The characterization of fulvic and anhydrofulvic acids relies on a suite of analytical techniques. While specific protocols for this compound are not established, the following methodologies for fulvic acid analysis would be adapted for a comparative study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon and proton environments within the molecular structure.

-

Methodology:

-

Sample Preparation: Dissolve a known quantity of the acid in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

-

1H NMR: Acquire proton NMR spectra to identify the types of protons (aliphatic, aromatic, hydroxyl, carboxyl).

-

13C NMR: Acquire carbon-13 NMR spectra to determine the distribution of carbon types (aliphatic, aromatic, carbonyl, carboxyl).

-

2D NMR (COSY, HSQC, HMBC): Employ two-dimensional NMR techniques to establish connectivity between protons and carbons, aiding in the identification of specific structural motifs.

-

-

Expected Differences: In the NMR spectra of this compound, one would expect to see a decrease in the signal intensity corresponding to carboxylic acid protons and carbons, and the appearance of new signals in the carbonyl region characteristic of an acid anhydride.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the presence of specific functional groups.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the dried acid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis.

-

Spectral Acquisition: Record the infrared spectrum over the range of 4000-400 cm-1.

-

-

Expected Differences: The FTIR spectrum of this compound would show a significant decrease or disappearance of the broad O-H stretch from carboxylic acid dimers and the appearance of characteristic C=O stretching bands for anhydrides (typically two bands around 1810 cm-1 and 1750 cm-1).

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight distribution and fragmentation patterns.

-

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable solvent for the chosen ionization technique.

-

Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation of the complex molecules.

-

Analysis: Use a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR) to obtain accurate mass measurements.

-

-

Expected Differences: The mass spectrum of this compound would show a shift to lower molecular weights corresponding to the loss of water molecules. Tandem MS (MS/MS) could be used to identify fragmentation patterns characteristic of the anhydride linkage.

Signaling Pathways and Logical Relationships

The formation of this compound from fulvic acid is a dehydration reaction, primarily involving the carboxylic acid functional groups. This can occur either intramolecularly (within the same molecule) or intermolecularly (between two separate molecules).

Conclusion

The structural differences between fulvic acid and this compound are centered on the conversion of carboxylic acid groups to acid anhydride linkages. This transformation is expected to significantly alter the physicochemical properties of the material, including its acidity, polarity, solubility, and chelating capacity. While fulvic acid is a well-studied, albeit complex, natural product, this compound remains a largely theoretical entity with limited experimental characterization in the public domain. The experimental protocols and comparative data presented in this guide provide a framework for future research into the synthesis, characterization, and potential applications of this compound, particularly in the realm of drug development where molecular modification is a key strategy for optimizing biological activity. Further investigation is required to isolate and characterize this compound from natural or synthetic sources to validate these inferred structural properties.

References

- 1. Molecular structure of fulvic acids by electrospray with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COMPARATIVE ANALYSIS OF HUMIC AND FULVIC ACIDS EXTRACTION AND CHARACTERIZATION FROM DIFFERENT ORGANIC SOURCES [sinjas.journals.ekb.eg]

- 3. Synthesis, characterisation and properties of fulvic acid, derived from a carbohydrate | Semantic Scholar [semanticscholar.org]

- 4. wwwbrr.cr.usgs.gov [wwwbrr.cr.usgs.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Weight Determination of Anhydrofulvic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary analytical techniques employed for the determination of the molecular weight of anhydrofulvic acid and its parent compound, fulvic acid. An accurate understanding of molecular weight and its distribution is critical for characterizing these complex natural organic matter substances, predicting their physicochemical behavior, and assessing their potential in various applications, including drug development.

Fulvic acids are a class of humic substances characterized by their solubility in both acidic and alkaline solutions. They consist of a heterogeneous mixture of polycarboxylic and phenolic compounds with a wide range of molecular weights. The determination of this molecular weight is not trivial due to this heterogeneity and their tendency to aggregate. This guide details the principles, experimental protocols, and data interpretation for the most effective methodologies.

Core Methodologies for Molecular Weight Determination

Several analytical techniques can be employed to determine the molecular weight of fulvic acids. The most common and effective methods are Size Exclusion Chromatography (SEC), Mass Spectrometry (MS), often coupled with a separation technique like SEC, and Vapor Pressure Osmometry (VPO).

Size Exclusion Chromatography (SEC)

High-Performance Size-Exclusion Chromatography (HPSEC) is a powerful technique for characterizing the molecular weight distribution of fulvic acids. It separates molecules based on their hydrodynamic volume in solution.

Principle of Operation: The stationary phase in an SEC column consists of porous particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying degrees, increasing their path length and causing them to elute later. By calibrating the column with standards of known molecular weight, the elution time of the analyte can be correlated to its molecular weight. This method allows for the determination of both the number-average molecular weight (Mn) and the weight-average molecular weight (Mw).

Experimental Protocol:

-

Column and Eluent Selection: A hydrophilic polymeric stationary phase is typically used with an aqueous eluent at a neutral pH and low ionic strength (e.g., 5 mM Na2HPO4)[1]. The use of an organic modifier, such as methanol (up to 40%), can facilitate the analysis of more hydrophobic fractions[1].

-

Calibration: The system is calibrated using a series of well-characterized molecular weight standards (e.g., polystyrene sulfonates, proteins, or polysaccharides). A calibration curve of log(Molecular Weight) vs. Elution Time is generated.

-

Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase. The solution should be filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any particulate matter before injection.

-

Analysis: The sample is injected into the SEC system. The elution profile is monitored using a detector, typically a UV/VIS detector, as fulvic acids absorb ultraviolet and visible light[2].

-

Data Processing: The chromatogram is integrated, and the molecular weight distribution (Mn, Mw, and polydispersity) is calculated by comparing the sample's elution profile to the calibration curve.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For complex mixtures like fulvic acids, high-resolution mass spectrometry techniques such as Fourier-transform ion cyclotron resonance (FTICR)-MS or quadrupole time-of-flight (Q-TOF)-MS are particularly valuable as they can provide exact mass measurements, allowing for the determination of elemental formulas[3][4].

Principle of Operation: Molecules are first ionized, commonly using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar, thermally labile molecules. The resulting ions are then separated in a mass analyzer based on their m/z ratio and detected. ESI-MS is often performed in negative ion mode for fulvic acids due to their acidic nature.

Coupling with Size Exclusion Chromatography (SEC-MS): To reduce the complexity of the mass spectra and gain more detailed information, SEC is often coupled directly with MS. This hyphenated technique allows for the separation of the fulvic acid mixture into different size fractions before they enter the mass spectrometer. This provides molecular weight information for distinct fractions of the sample. For SEC-MS, a completely volatile eluent is required.

Experimental Protocol:

-

Ionization: The sample, either directly infused or eluted from an SEC column, is introduced into an ESI source. A high voltage is applied, causing the sample to form a fine spray of charged droplets.

-

Solvent Evaporation: As the solvent in the droplets evaporates, the charge density on the surface increases until ions are ejected into the gas phase.

-

Mass Analysis: The gas-phase ions are guided into the mass analyzer (e.g., Q-TOF, FTICR), which separates them based on their m/z values.

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Tandem MS (MS/MS): To gain structural information, specific ions can be selected and fragmented. These experiments often show characteristic losses of water (18 Da) and carbon dioxide (44 Da) from the carboxyl and hydroxyl groups present in fulvic acids.

Vapor Pressure Osmometry (VPO)

VPO is a technique used to determine the number-average molecular weight (Mn) of polymers and other non-volatile solutes. It is based on the colligative property that the vapor pressure of a solvent decreases upon the addition of a solute.

Principle of Operation: A VPO instrument measures the small temperature difference between a droplet of pure solvent and a droplet of a solution, both held in a chamber saturated with the solvent vapor. Because the solution has a lower vapor pressure, solvent vapor from the chamber will condense on the solution droplet. This condensation releases latent heat of vaporization, warming the solution droplet. The temperature difference is proportional to the molal concentration of the solute, from which the Mn can be calculated.

Experimental Protocol:

-

Solvent Selection: Tetrahydrofuran (THF) and water are common solvents for VPO analysis of fulvic acids. THF can offer greater precision as it minimizes the effects of molecular dissociation that can occur in water.

-

Calibration: The instrument must be calibrated using a standard of known molecular weight (e.g., benzil) to determine the calibration constant (K) for the specific solvent and operating temperature.

-

Sample Preparation: A series of solutions of the this compound are prepared at different concentrations in the chosen solvent.

-

Measurement: For each concentration, the voltage or resistance difference (ΔV) between the two thermistors is measured after the system reaches equilibrium (typically 2-5 minutes).

-

Data Analysis: The ratio ΔV/c (where c is the concentration) is plotted against c. The resulting line is extrapolated to zero concentration to find the y-intercept (lim c→0 (ΔV/c)). The number-average molecular weight (Mn) is then calculated using the formula: Mn = K / (lim c→0 (ΔV/c)).

Data Presentation

The molecular weight of fulvic acid can vary significantly depending on its source and the analytical method used for its determination. The following tables summarize representative data and experimental conditions from the literature.

Table 1: Summary of Reported Molecular Weights for Fulvic Acids

| Analytical Technique | Molecular Weight Type | Reported Value (Daltons) | Source Material | Reference |

| Vapor Pressure Osmometry | Number-Average (Mn) | 500 - 950 | Aquatic (various rivers) | |

| Vapor Pressure Osmometry | Number-Average (Mn) | 699 - 767 | Reference Soil | |

| HPSEC | Peak Molecular Mass (Mp) | ~500 | Aquatic | |

| ESI-Q-TOF-MS | Centered Molecular Mass | ~450 | Aquatic | |

| SEC-FTICR-MS | Mass Range | 200 - 700 | Aquatic |

Table 2: Typical Experimental Parameters for Molecular Weight Determination

| Technique | Parameter | Typical Value / Description |

| HPSEC | Stationary Phase | Hydrophilic polymeric media |

| Mobile Phase | 5 mM Na2HPO4 (aqueous buffer) | |

| Organic Modifier | 0% - 40% Methanol | |

| Detector | UV/VIS | |

| Calibrants | Polystyrene sulfonates or proteins | |

| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), Negative Ion |

| Mass Analyzer | Q-TOF, FTICR | |

| Coupled Separation | High-Performance Size-Exclusion Chromatography (HPSEC) | |

| SEC-MS Eluent | Must be fully volatile (e.g., ammonium acetate/formate based) | |

| VPO | Solvents | Tetrahydrofuran (THF), Water |

| Temperature | Thermostatted chamber (e.g., 37-45 °C) | |

| Calibrant | Standard with known molecular weight (e.g., Benzil) | |

| Measurement | Temperature difference measured via thermistor bridge |

Visualization of Experimental Workflows

Diagrams illustrating the logical flow of experimental procedures can aid in understanding the relationships between different steps and techniques.

Caption: General workflow for this compound molecular weight determination.

Caption: Workflow for coupled SEC-MS analysis.

References

- 1. Influence of ionic strength and organic modifier concentrations on characterization of aquatic fulvic and humic acids by high-performance size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the molecular weight of fulvic acids by UV/VIS spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fulvic acids as transition state of organic matter: indications from high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular structure of fulvic acids by electrospray with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Anhydrofulvic Acid: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anhydrofulvic acid, a derivative of fulvic acid, is a complex organic molecule with potential applications in various scientific fields. Understanding its solubility in organic solvents is crucial for its extraction, purification, and application in research and drug development. This technical guide provides an in-depth overview of the solubility characteristics of this compound. Due to a scarcity of direct experimental data for this compound, this guide synthesizes information from studies on the closely related fulvic acid and general principles of organic acid solubility. It outlines expected solubility profiles, detailed experimental protocols for solubility determination, and visual workflows to guide laboratory practices.

Introduction: this compound vs. Fulvic Acid

Fulvic acid is a component of humic substances, which are formed during the decomposition of organic matter.[1] It is characterized by its solubility in water at all pH levels.[1][2] Chemically, a representative molecular formula for a fulvic acid is C14H12O8.[3]

This compound, with a molecular formula of C14H10O7, is structurally related to fulvic acid through the formal loss of a water molecule. This structural difference is expected to influence its polarity and, consequently, its solubility in organic solvents. While the literature on fulvic acid is extensive, specific experimental data on the solubility of this compound is limited. Therefore, the following sections provide a guide based on the known properties of fulvic acid and the expected impact of the "anhydro-" modification.

Qualitative Solubility Characteristics of this compound

The solubility of an organic acid is determined by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. Based on the structure of this compound and data from related compounds, a qualitative assessment of its solubility in various organic solvents can be inferred. The following table summarizes these expected solubility characteristics.

| Solvent Class | Solvent Examples | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | High | The presence of hydroxyl and carboxylic acid functional groups allows for hydrogen bonding with protic solvents. Fulvic acid is known to be soluble in these solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can act as hydrogen bond acceptors and have high dielectric constants, which facilitates the dissolution of polar molecules. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | These solvents have lower polarity and reduced hydrogen bonding capability compared to alcohols, which may limit the solubility of the highly functionalized this compound molecule. |

| Nonpolar Aromatic | Benzene, Toluene | Low | The high polarity of this compound makes it poorly soluble in nonpolar aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Chloroform | Very Low to Insoluble | The significant difference in polarity between this compound and nonpolar aliphatic solvents results in poor miscibility. While fulvic acid has been reported as soluble in chloroform, this may vary depending on the specific fulvic acid fraction. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent. This method is adapted from established procedures for humic substances and other organic acids.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid, purified)

-

Selected organic solvent (analytical grade)

-

Screw-capped vials

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of screw-capped vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

For complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring no solid particles are disturbed.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated spectrophotometer (at a predetermined wavelength of maximum absorbance) or an HPLC system.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original supernatant using the dilution factor.

-

The resulting concentration represents the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the study of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Unearthing Anhydrofulvic Acid: A Historical and Technical Guide

A Note on Terminology: Initial historical research for "Anhydrofulvic acid" did not yield specific discovery records. It is likely a modern classification or a derivative of the more historically established "fulvic acid." This guide will focus on the rich history and technical protocols of fulvic acid, the foundational substance from which this compound is derived.

Executive Summary

The journey into the molecular world of soil organic matter began in the late 18th century, leading to the eventual discovery and characterization of humic and fulvic acids. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical overview of the discovery of fulvic acid, detailed experimental protocols for its isolation and characterization, and a structured presentation of key quantitative data. By understanding the historical context and the evolution of analytical techniques, researchers can better appreciate the complexity of these ubiquitous natural compounds and their potential for future applications.

A Historical Perspective: The Dawn of Humic Substances Research

The recognition of "humic substances" as a distinct fraction of soil organic matter dates back to the late 18th century. Early agricultural chemists observed that the dark-colored, amorphous material in soil was crucial for its fertility.[1]

-

1786: The German chemist Franz Karl Achard is credited with the first isolation of humic substances. By treating peat with alkali, he precipitated a dark, amorphous substance upon acidification, which he termed "humic acid."[2][3] This foundational work laid the groundwork for the operational definition of humic fractions based on their solubility.

-

Early 19th Century: Scientists like Jöns Jakob Berzelius and Carl Sprengel continued to investigate these substances.[1] Sprengel, in 1826, published comprehensive studies on humic acids extracted from soil using the same alkaline extraction method pioneered by Achard. It was during this period that the concept of different fractions within humic substances began to emerge, based on their behavior in acidic and alkaline solutions.

-

The Emergence of "Fulvic Acid": The term "fulvic acid" was introduced to describe the fraction of humic substances that remained soluble in the acidic solution after the precipitation of humic acid. This operational definition, based on solubility, remains the fundamental principle for separating these two major components of humic substances. Fulvic acid is characterized by its lower molecular weight and higher content of oxygen-containing functional groups compared to humic acid.

Experimental Protocols: From Classical Extraction to Modern Characterization

The methodologies for isolating and characterizing fulvic acid have evolved significantly since the 18th century. Early methods were purely chemical, relying on precipitation and filtration. Modern techniques incorporate sophisticated chromatographic and spectroscopic analyses to provide detailed structural and functional information.

Classical Extraction and Isolation (Based on the International Humic Substances Society - IHSS Method)

The IHSS method is a widely accepted standard for the extraction of humic and fulvic acids from soil and other natural organic matter sources.

Objective: To separate fulvic acid from the bulk organic matter and humic acid.

Principle: This method relies on the differential solubility of humic substances in alkaline and acidic solutions.

Protocol:

-

Acid Pre-treatment: Equilibrate the soil sample to a pH between 1.0 and 2.0 with 1 M HCl. This step removes carbonates and acid-soluble organic materials.

-

Alkaline Extraction: Neutralize the pre-treated soil with 1 M NaOH to pH 7.0, then add 0.1 M NaOH under an inert atmosphere (e.g., N2) to achieve a final extractant-to-soil ratio of 10:1. Shake the suspension for a minimum of 4 hours.

-

Separation of Humic and Fulvic Acids:

-

Centrifuge the alkaline suspension to collect the supernatant.

-

Acidify the supernatant to pH 1.0 with 6 M HCl.

-

Allow the suspension to stand for 12-16 hours to precipitate the humic acid.

-

Centrifuge to separate the precipitated humic acid from the supernatant, which contains the fulvic acid fraction.

-

-

Purification of Fulvic Acid:

-

Pass the fulvic acid-containing supernatant through a column of XAD-8 resin.

-

Discard the effluent and rinse the column with distilled water.

-

Back-elute the fulvic acid from the resin using 0.1 M NaOH.

-

Immediately acidify the eluate to pH 1.0 with 6 M HCl.

-

-

Desalting and Lyophilization:

-

If necessary, use dialysis against dilute HCl and then distilled water to remove excess salts.

-

Freeze-dry the purified fulvic acid solution to obtain a solid sample.

-

Modern Characterization Techniques

A variety of instrumental techniques are employed to characterize the complex structure and composition of fulvic acid.

-

Elemental Analysis: Determines the percentage of carbon, hydrogen, nitrogen, and oxygen.

-

UV-Visible Spectroscopy: The ratio of absorbance at 465 nm to 665 nm (E4/E6 ratio) is used as an indicator of the degree of humification and aromaticity. Higher ratios suggest lower aromaticity and smaller molecular size.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups such as carboxyl (-COOH), hydroxyl (-OH), carbonyl (C=O), and amide (-NH2) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the chemical environment of hydrogen and carbon atoms, helping to elucidate the aliphatic and aromatic structures within the fulvic acid molecules.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of fulvic acid from various sources.

Table 1: Elemental Composition of Fulvic Acid

| Element | Percentage (%) |

| Carbon (C) | 40 - 60 |

| Hydrogen (H) | 4 - 6 |

| Oxygen (O) | 30 - 50 |

| Nitrogen (N) | 1 - 6 |

Source: Data compiled from multiple studies on soil and aquatic fulvic acids.

Table 2: Spectroscopic Characteristics of Fulvic Acid

| Parameter | Typical Value Range | Significance |

| E4/E6 Ratio | 6.0 - 8.5 | Higher value indicates lower aromaticity and smaller molecular size. |

Visualizing the Workflow

The process of isolating and characterizing fulvic acid can be represented as a logical workflow.

Caption: Workflow for the extraction, purification, and characterization of fulvic acid.

Conclusion

The historical journey of fulvic acid research, from its initial discovery as a soluble fraction of soil organic matter to its detailed characterization by modern analytical techniques, highlights the enduring importance of these complex natural molecules. For researchers in drug development and other scientific fields, a thorough understanding of the historical context and the established experimental protocols is essential for harnessing the potential of fulvic acid and its derivatives. This guide provides a foundational resource to support further investigation into the structure, function, and application of these fascinating compounds.

References

Methodological & Application

Application Note & Protocol: Extraction of Anhydrofulvic Acid from Leonardite

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leonardite, a soft, waxy, black or brown, glassy mineraloid, is a rich source of humic substances, including fulvic acid.[1] Fulvic acid, and by extension its dehydrated form, anhydrofulvic acid, is of significant interest in various fields, including agriculture and pharmaceuticals, due to its high cation exchange capacity and bioactive properties.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from leonardite, based on established methodologies. The protocol involves an initial alkaline extraction followed by acidification to separate humic acid, leaving fulvic acid in the solution, which is then isolated and dried.

Experimental Protocols

1. Alkaline Extraction of Humic and Fulvic Acids

This initial step aims to solubilize the humic and fulvic acids present in the leonardite ore.

-

Materials:

-

Procedure:

-

Weigh a desired amount of leonardite powder (e.g., 50 g).

-

Add the leonardite powder to a beaker or flask containing a specific volume of the alkaline solution (e.g., 250 mL of 0.1 N NaOH).

-

Stir the mixture continuously at a controlled temperature (e.g., 50-60 °C) for a defined period (e.g., 2 to 32 hours).

-

After the extraction period, allow the mixture to cool to room temperature.

-

2. Separation of Humin and Solubilized Humic/Fulvic Acids

This step separates the insoluble fraction (humin) from the liquid extract containing humic and fulvic acids.

-

Materials:

-

Centrifuge

-

Centrifuge tubes

-

Filtration apparatus (e.g., vacuum filtration)

-

-

Procedure:

-

Transfer the mixture to centrifuge tubes.

-

Centrifuge the mixture at a specified speed (e.g., 3500-8000 rpm) for a set duration (e.g., 15-30 minutes) to pellet the insoluble humin.

-

Carefully decant the supernatant, which contains the dissolved humic and fulvic acids.

-

For enhanced separation, the supernatant can be further filtered to remove any remaining solid particles.

-

3. Precipitation of Humic Acid

Acidification of the supernatant selectively precipitates humic acid, leaving fulvic acid in the solution.

-

Materials:

-

Hydrochloric acid (HCl) or Acetic acid (concentrated or 0.1 N)

-

pH meter

-

Beakers

-

-

Procedure:

-

Transfer the supernatant to a clean beaker.

-

Slowly add acid dropwise while continuously stirring and monitoring the pH.

-

Continue adding acid until the pH of the solution reaches a value between 2.0 and 4.0.

-

The precipitation of humic acid will be observed as a dark, solid material.

-

Allow the mixture to stand for a period to ensure complete precipitation.

-

4. Isolation of Fulvic Acid Solution

This step separates the precipitated humic acid from the fulvic acid-rich solution.

-

Materials:

-

Centrifuge

-

Centrifuge tubes

-

-

Procedure:

-

Transfer the acidified mixture to centrifuge tubes.

-

Centrifuge at a specified speed (e.g., 5000-8000 rpm) for a defined duration (e.g., 15-30 minutes) to pellet the precipitated humic acid.

-

The resulting supernatant is the fulvic acid solution, identifiable by its yellow to yellow-brown color.

-

5. Concentration and Drying to Obtain this compound

The final step involves removing the solvent to obtain the solid this compound.

-

Materials:

-

Rotary evaporator or a heating plate in a porcelain dish

-

Drying oven

-

-

Procedure:

-

The fulvic acid solution can be concentrated using a rotary evaporator at a controlled temperature (e.g., 40-60 °C).

-

Alternatively, the solution can be heated in a porcelain dish at a low temperature (e.g., 40 °C) to evaporate the water.

-

The resulting solid is the this compound, which can be further dried in an oven at a low temperature (e.g., 90 °C) to remove any residual moisture.

-

Quantitative Data Summary

The following table summarizes the quantitative parameters from various extraction protocols for humic and fulvic acids from leonardite.

| Parameter | Value | Source |

| Extraction | ||

| Leonardite to Solvent Ratio | 5 g : 100 mL | |

| 50 g : 250 mL | ||

| 40 g : 400 mL | ||

| Alkaline Solution | 1 N KOH | |

| 0.1 N NaOH | ||

| 0.01 M KOH | ||

| Extraction Temperature | 50 °C | |

| 60 °C | ||

| Room Temperature, 40 °C, 60 °C | ||

| Extraction Time | 2 hours | |

| 32 hours | ||

| 30 min, 1, 2, 3 hours | ||

| Separation | ||

| Centrifugation Speed | 3500 rpm | |

| 5000 rpm | ||

| 8000 rpm | ||

| Centrifugation Time | 15 min | |

| 25 min | ||

| 30 min | ||

| Precipitation & Isolation | ||

| Acid for Precipitation | Acetic Acid | |

| Hydrochloric Acid | ||

| Final pH for HA Precipitation | 2.0 - 4.0 | |

| Drying | ||

| Drying Temperature | 40 °C | |

| 60 °C (Rotary Evaporator) | ||

| 90 °C |

Visualizations

This compound Extraction Workflow

The following diagram illustrates the step-by-step workflow for the extraction of this compound from leonardite.

This compound Extraction Workflow from Leonardite.

References

Application Note: Quantitative Analysis of Anhydrofulvic Acid using High-Performance Liquid Chromatography (HPLC)

Introduction

Anhydrofulvic acid, a derivative of fulvic acid, is a complex organic molecule found in soil, sediment, and aquatic environments. It plays a role in various biogeochemical processes, including nutrient cycling and metal complexation. The quantitative analysis of this compound is crucial for quality control in agricultural products, environmental monitoring, and for professionals in drug development exploring its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) offers a precise and reliable method for the quantification of this compound.[1][2] This application note provides a detailed protocol for the quantitative determination of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix.[1][3] The separation is achieved on a C18 stationary phase, which separates molecules based on their hydrophobicity.[1] A mobile phase consisting of an acidified aqueous solution and an organic solvent is used to elute the analyte from the column. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from certified reference standards of known concentrations. UV detection is commonly employed, with wavelengths typically set between 254-280 nm where fulvic acids exhibit strong absorbance due to their aromatic structures.

Experimental Protocol

1. Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Data acquisition and processing software.

-

-

Materials:

-

Analytical column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Syringe filters: 0.45 µm PTFE or nylon.

-

Volumetric flasks (Class A).

-

Pipettes (calibrated).

-

Analytical balance.

-

pH meter.

-

2. Reagents and Standards

-

Solvents:

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

-

Reagents:

-

Formic acid or Acetic acid (analytical grade).

-

-

Standard:

-

This compound certified reference standard (purity ≥ 98%). Procured from a reputable chemical supplier.

-

3. Chromatographic Conditions

The following table outlines the recommended starting conditions for the HPLC analysis. Method optimization may be required depending on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-25 min: 10% to 50% B25-30 min: 50% to 10% B30-35 min: 10% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm |

4. Preparation of Solutions

-

Mobile Phase Preparation:

-

To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B consists of 100% HPLC-grade acetonitrile.

-

Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration) before use.

-

-

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of the this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol and then dilute to the mark with a 50:50 mixture of Mobile Phase A and B. Mix until homogeneous. This is the stock solution.

-

-

Calibration Standards (e.g., 10, 25, 50, 100, 250 µg/mL):

-

Perform serial dilutions of the stock solution using the 50:50 mixture of Mobile Phase A and B to prepare a series of calibration standards.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., the mobile phase diluent) in a volumetric flask of appropriate size to achieve a concentration within the calibration range.

-

Sonicate if necessary to ensure complete dissolution.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

-

5. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared calibration standards in ascending order of concentration.

-

Inject the prepared sample solution(s). It is recommended to perform replicate injections for both standards and samples.

-

After the analysis is complete, flush the column with a high percentage of the organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds.

6. Data Analysis and Quantification

-

Identify the this compound peak in the chromatograms based on the retention time obtained from the standard injections.

-

Integrate the peak area for each standard and sample injection.

-

Construct a calibration curve by plotting the mean peak area of the standards against their corresponding concentrations.

-

Perform a linear regression analysis on the calibration curve data. The coefficient of determination (R²) should ideally be ≥ 0.99.

-

Determine the concentration of this compound in the sample by interpolating its mean peak area into the linear regression equation of the calibration curve.

-

Calculate the final concentration in the original sample by accounting for the initial sample weight and dilution factors.

Quantitative Data Summary

The following table presents example data obtained from the analysis of calibration standards and a sample.

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |

| Standard 1 | 15.2 | 150,234 | 10 |

| Standard 2 | 15.2 | 375,890 | 25 |

| Standard 3 | 15.1 | 751,456 | 50 |

| Standard 4 | 15.2 | 1,502,345 | 100 |

| Standard 5 | 15.1 | 3,755,112 | 250 |

| Test Sample | 15.2 | 987,654 | 65.7 (Calculated) |

Visualizations

Caption: Workflow for the quantitative analysis of this compound by HPLC.

References

Application Notes and Protocols for Fulvic Acid as a Plant Biostimulant

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on scientific literature pertaining to "fulvic acid." The term "anhydrofulvic acid" is not commonly used in the available literature, and it is presumed that the user is referring to the well-documented effects of fulvic acid, a key component of humic substances.

Introduction

Fulvic acid (FA) is a class of natural organic compounds that arise from the decomposition of plant and microbial matter.[1] As one of the primary fractions of humic substances, fulvic acid is distinguished by its smaller molecular size and solubility across all pH levels, which allows it to readily enter plant tissues.[2] These characteristics make it a potent plant biostimulant, capable of enhancing nutrient uptake, stimulating growth, and improving tolerance to abiotic stresses such as drought, salinity, and heat.[3][4]

The application of fulvic acid in agriculture aims to improve soil fertility and structure, boost crop productivity and resilience, and enhance the efficiency of fertilizers.[5] Its mechanisms of action include chelating mineral nutrients, modulating plant hormonal pathways, and stimulating metabolic processes.

These notes provide detailed protocols for evaluating the biostimulant properties of fulvic acid, summarize quantitative data from key studies, and illustrate the underlying physiological and molecular pathways.

Mechanisms of Action

Fulvic acid exerts its biostimulant effects through multiple interconnected pathways. Its primary modes of action involve improving nutrient bioavailability, stimulating plant metabolic and signaling pathways, and enhancing plant resilience to environmental stress.

2.1 Nutrient Uptake and Chelation Fulvic acid is an effective natural chelating agent. Its molecules contain carboxyl and phenol functional groups that can bind to mineral ions like iron, zinc, manganese, and copper. This process, known as chelation, prevents these micronutrients from becoming locked up in the soil and transforms them into a bioavailable form that plant roots can easily absorb. By facilitating the transport of these essential minerals into plant tissues, fulvic acid directly addresses nutrient deficiencies and improves overall plant nutrition.

2.2 Stimulation of Plant Growth and Metabolism Fulvic acid directly influences plant physiology by stimulating root development, enhancing photosynthesis, and modulating metabolic pathways.

-

Root Growth: It promotes root proliferation, including increased branching and the development of root hairs, which expands the surface area for water and nutrient absorption.

-

Photosynthesis: It can enhance chlorophyll synthesis and increase the CO2 assimilation rate, which is particularly beneficial during periods of low light or stress.

-

Metabolism: Fulvic acid application can trigger the overexpression of genes related to photosynthesis, nitrogen metabolism, and plant hormone regulation.

2.3 Abiotic Stress Tolerance A key application of fulvic acid is in mitigating the negative impacts of abiotic stresses like drought, heat, and salinity.

Fulvic acid enhances stress tolerance by:

-

Improving Water Use Efficiency: It helps plants maintain higher relative water content in their leaves under drought conditions.

-

Activating Antioxidant Systems: It stimulates the production of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). These enzymes neutralize reactive oxygen species (ROS), which are harmful molecules that accumulate during stress and cause oxidative damage to cells.

-

Modulating Stress Signaling Pathways: Fulvic acid interacts with plant stress response pathways, including those regulated by the hormone abscisic acid (ABA). ABA plays a central role in mediating adaptive responses to environmental stress. By influencing these pathways, fulvic acid helps regulate stomatal closure to conserve water and activates stress-responsive genes.

Quantitative Data Summary

The effects of fulvic acid application vary depending on the plant species, application method, concentration, and environmental conditions. The following tables summarize quantitative findings from various studies.

Table 1: Effects of Fulvic Acid on Plant Growth and Yield

| Plant Species | Application Method & Rate | Observed Effect | Reference |

|---|---|---|---|

| M9T337 Apple Seedlings | Hydroponic; 120 mg·L⁻¹ | Highest seedling dry weight and ¹⁵N utilization efficiency. | |

| Wheat | Foliar Spray | 23–26% increase in grain yield (with humic substances). | |

| Maize | Pot experiment; Mineral-derived liquid FA (5 g kg⁻¹) | Accelerated plant growth. | |

| Tomato ('Bush Beefsteak') | Drench; 10 and 20 mL·L⁻¹ (FulviPro 20% FA) | Significantly smaller shoots compared to control. | |

| Tomato ('Bush Beefsteak') | Foliar Spray (FulviPro 20% FA) | Increased greenness (Green Leaf Index); no significant effect on growth. |

| Soybean | Foliar; 0.250 kg ha⁻¹ (before water deficit) | Positive increase in growth and gas exchange variables. | |

Table 2: Effects of Fulvic Acid on Nutrient Uptake and Stress Markers

| Plant Species | Application Method & Rate | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|---|

| M9T337 Apple Seedlings | Hydroponic; 120 mg·L⁻¹ | NO₃⁻ influx rate & NRT gene expression | Significantly higher in roots. | |

| Maize | Pot experiment; Plant-derived solid FA (2.5 g kg⁻¹) | Nitrogen (N) Uptake | Increased by 36%. | |

| Maize | Pot experiment; Plant-derived solid FA (2.5 g kg⁻¹) | Phosphorus (P) Uptake | Increased by 50%. | |

| Paeonia ostii (under drought) | Foliar Spray | Relative Electrical Conductivity (REC) | 23.03% lower than control, indicating less cell membrane damage. | |

| Paeonia ostii (under drought) | Foliar Spray | Photosynthetic Rate (Pɴ) | Significantly higher than control. |

| Soybean (under water deficit) | Foliar; 0.100 kg ha⁻¹ (before deficit) | Leaf Water Potential | Less negative, indicating better water status. | |

Experimental Protocols

Standardized protocols are essential for validating the efficacy of biostimulant products. The following protocols provide a framework for laboratory, greenhouse, and field evaluation of fulvic acid.

Protocol 1: Greenhouse Pot Study for Evaluating Growth Promotion

-

Objective: To assess the effect of different concentrations and application methods of fulvic acid on the growth of a model plant (e.g., tomato, maize).

-

Materials:

-

Plant seedlings of uniform size.

-

Pots (e.g., 1-liter) filled with a standardized peat-based substrate or soil.

-

Fulvic acid product of known concentration.

-

Fertilizer solution (e.g., 20N-1.3P-15.7K).

-

Deionized water.

-

Calipers, rulers, balance, plant canopy analyzer.

-

-

Experimental Design:

-

Treatments:

-

Control: Water only.

-

Fertilizer Control: Standard fertility level (e.g., 100 mg·L⁻¹ N).

-

FA Soil Drench: 3-5 concentrations (e.g., 50, 100, 150, 200 mg·L⁻¹ FA) applied with fertilizer.

-

FA Foliar Spray: 3-5 concentrations applied with fertilizer to the soil.

-

-

Replication: A minimum of 5-10 replicate pots per treatment.

-

Randomization: Arrange pots in a completely randomized design within the greenhouse to minimize positional effects.

-

-

Methodology:

-

Transplant one seedling into each pot. Allow a one-week acclimation period.

-

Prepare treatment solutions. For drench applications, mix FA into the fertilizer solution. For foliar, prepare a separate FA spray solution.

-

Application:

-

Drench: Apply a fixed volume (e.g., 150 mL) of the respective treatment solution to the soil of each pot once per week. Control plants receive the same volume of water or fertilizer solution.

-

Foliar: Spray leaves to the point of runoff once per week. Use a surfactant if recommended. Ensure no spray drifts to other pots.

-

-

Growth Conditions: Maintain standard greenhouse conditions (e.g., 16/8h light/dark cycle, 25°C/18°C day/night temperature).

-

Data Collection (after 4-6 weeks):

-

Plant height and stem diameter.

-

Leaf number and leaf area.

-

Chlorophyll content (SPAD meter or equivalent).

-

Shoot and root fresh weight.

-

Shoot and root dry weight (after drying at 65-70°C to a constant weight).

-

-

-

Statistical Analysis: Perform Analysis of Variance (ANOVA) to determine significant differences between treatments, followed by a mean separation test (e.g., Tukey's HSD).

Protocol 2: Abiotic Stress (Drought) Tolerance Assay

-

Objective: To determine if fulvic acid application mitigates the negative effects of drought stress.

-

Materials:

-

Plants grown as per Protocol 1.

-

Pressure chamber (for water potential), porometer (for stomatal conductance), spectrophotometer.

-

Reagents for antioxidant enzyme assays (SOD, CAT).

-

-

Experimental Design:

-

Treatments: Use a factorial design with two factors: FA application (Control vs. optimal rate from Protocol 1) and Water status (Well-watered vs. Drought-stressed).

-

Replication: Minimum of 5 replicates per treatment combination.

-

-

Methodology:

-

Grow plants for 3-4 weeks, applying the selected FA treatment weekly.

-

Induce Drought Stress: Withhold watering from the drought-stressed groups until clear signs of stress are visible (e.g., wilting) or soil water content reaches a predetermined threshold (e.g., 40% of field capacity). The well-watered group continues to receive regular irrigation.

-

Data Collection (during peak stress):

-

Leaf Water Potential (Ψw): Measure using a pressure chamber. More negative values indicate higher stress.

-

Gas Exchange: Measure stomatal conductance (gs) and net photosynthetic rate (A) using a porometer or IRGA.

-

Membrane Damage: Assess relative electrical conductivity (REC) from leaf discs. Higher REC indicates greater membrane damage.

-

Biochemical Assays: Harvest leaf tissue, freeze in liquid nitrogen, and store at -80°C. Perform spectrophotometric assays to determine the activity of antioxidant enzymes (SOD, CAT).

-

-

-

Statistical Analysis: Use a two-way ANOVA to analyze the main effects of FA and drought, and their interaction.

Protocol 3: Field Trial for Yield and Quality Assessment

-

Objective: To evaluate the efficacy of fulvic acid on crop yield and quality under real-world agricultural conditions.

-

Materials:

-

Commercial-grade fulvic acid product.

-

Standard farm equipment for planting, spraying, and harvesting.

-

Materials for sample collection and quality analysis.

-

-

Experimental Design:

-

Site Selection: Choose a representative field with uniform soil type.

-

Plot Design: Use a randomized complete block design with at least four replicate blocks. Each plot should be a minimum of 62 meters long.

-

Treatments:

-

Control: Farmer's standard practice (fertilizer only).

-

FA Treatment(s): Farmer's standard practice + FA applied at recommended rates (e.g., kg ha⁻¹). Include different rates or application timings if desired.

-

-

-

Methodology:

-

Establish plots and apply any basal fertilizers uniformly across the trial area.

-

Apply FA treatments at the specified growth stages (e.g., vegetative, flowering) via foliar spray or fertigation. Ensure application equipment is calibrated and cleaned between treatments.

-

Manage all plots identically regarding irrigation, pest control, and other agronomic practices.

-

Data Collection:

-

Growth: Record emergence rates, stand counts, and periodic biomass measurements.

-

Yield: At maturity, harvest a central area of each plot to determine total yield (e.g., kg ha⁻¹).

-

Quality: Collect subsamples to analyze quality parameters relevant to the crop (e.g., fruit size, total soluble solids, nutrient content of grain).

-

-

-

Statistical Analysis: Analyze data using ANOVA appropriate for a randomized complete block design. Present results clearly, indicating if the observed yield or quality improvements are statistically significant.

References

- 1. curresweb.com [curresweb.com]

- 2. Our Blog How Fulvic Acid Supercharges Plant Nutrition Before the Growing Season [plantdoctor.com.au]

- 3. impellobio.com [impellobio.com]